

An In-depth Technical Guide to But-3-enamide: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: but-3-enamide;hydron

Cat. No.: B12845355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enamide, also known as vinylacetamide, is a simple unsaturated amide with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the available scientific information on but-3-enamide, focusing on its synthesis, physicochemical properties, and characterization. While the specific historical details of its discovery are not well-documented in readily available literature, this guide outlines the primary synthetic routes, presents key quantitative data in a structured format, and describes general experimental methodologies. The absence of significant reported biological activity or involvement in specific signaling pathways is also noted, highlighting a potential area for future research.

Introduction

But-3-enamide is a chemical compound with the molecular formula C₄H₇NO. It belongs to the class of unsaturated amides, characterized by the presence of both a carbon-carbon double bond and an amide functional group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. While its history is not extensively documented, its synthesis can be achieved through established organic chemistry reactions.

Physicochemical Properties

A summary of the key quantitative data for but-3-enamide is presented in Table 1. This information is crucial for its handling, purification, and characterization.

Table 1: Physicochemical Properties of But-3-enamide

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO	[1]
Molecular Weight	85.10 g/mol	[1] [2]
CAS Number	28446-58-4	[1] [2]
Appearance	White Solid	[1]
Melting Point	66-68 °C	[1]
Boiling Point	207.5 °C at 760 mmHg	[1]
Density	0.94 g/cm ³	[1]
Solubility	Soluble in water, acetone, ether, and esters.	[3]
InChI Key	ABBZJHFBQXYTLU- UHFFFAOYSA-N	[1]
SMILES	C=CCC(=O)N	[2]

Synthesis of But-3-enamide

There are two primary synthetic routes for the preparation of but-3-enamide, starting from either but-3-enoic acid and its derivatives or from but-3-enenitrile.

From But-3-enoic Acid and Derivatives

This approach involves the conversion of but-3-enoic acid to a more reactive species, such as an acyl chloride, followed by amidation.

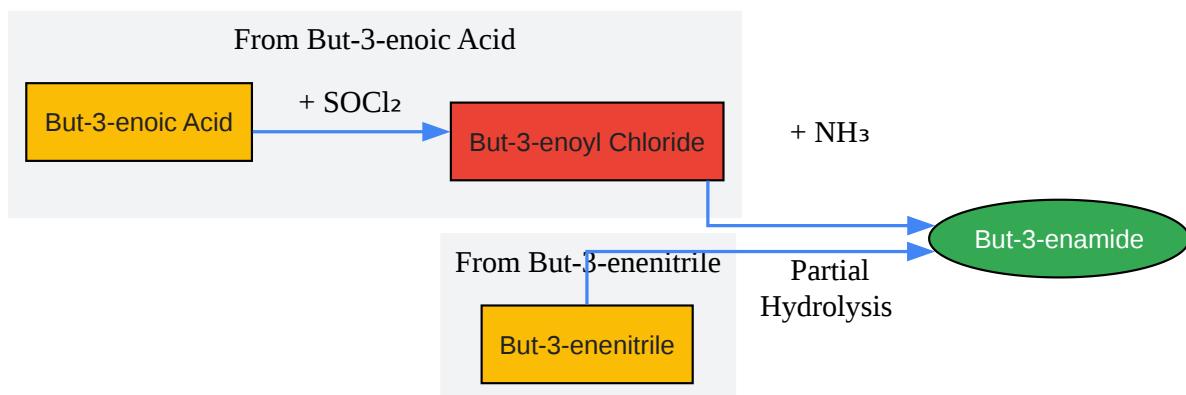
3.1.1. Experimental Protocol: Synthesis from But-3-enoyl Chloride

This two-step protocol involves the initial conversion of but-3-enoic acid to but-3-enoyl chloride, followed by its reaction with ammonia.

Step 1: Synthesis of But-3-enoyl Chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place but-3-enoic acid.
- **Reagent Addition:** Slowly add thionyl chloride (SOCl_2) to the flask. An excess of thionyl chloride is typically used.
- **Reaction Conditions:** The reaction mixture is gently heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
- **Work-up and Purification:** After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude but-3-enoyl chloride can be purified by fractional distillation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step 2: Synthesis of But-3-enamide


- **Reaction Setup:** In a separate flask, prepare a solution of concentrated aqueous ammonia. The flask should be cooled in an ice bath.
- **Reagent Addition:** Slowly add the purified but-3-enoyl chloride dropwise to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
- **Reaction Conditions:** After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
- **Work-up and Purification:** The resulting white precipitate of but-3-enamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for further purification.

From But-3-enenitrile

This method involves the partial hydrolysis of but-3-enenitrile.

3.2.1. Experimental Protocol: Partial Hydrolysis of But-3-enenitrile

- Reaction Setup: In a round-bottom flask, dissolve but-3-enenitrile in a suitable solvent such as tert-butanol.
- Reagent Addition: Add a mineral acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution. The amount of acid should be carefully controlled to favor partial hydrolysis.
- Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 40 to 60 °C, for several hours. The progress of the reaction should be monitored by techniques like TLC or GC to avoid over-hydrolysis to the carboxylic acid.
- Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is evaporated under reduced pressure. The crude but-3-enamide can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Synthetic routes to but-3-enamide.

Characterization

The structure and purity of synthesized but-3-enamide can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for But-3-enamide

Technique	Key Features
FTIR (cm ⁻¹)	~3350 & ~3180 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1640 (C=C stretch), ~1420 (N-H bend, amide II)
¹ H NMR (ppm)	Signals corresponding to the vinyl protons (CH ₂ =CH-), the methylene protons adjacent to the double bond (-CH ₂ -C=C), and the amide protons (-CONH ₂)
¹³ C NMR (ppm)	Resonances for the carbonyl carbon, the two sp ² hybridized carbons of the vinyl group, and the sp ³ hybridized methylene carbon.
Mass Spectrometry (m/z)	Molecular ion peak corresponding to the molecular weight of but-3-enamide (85.10 g/mol).

Biological Activity and Applications

Currently, there is a notable lack of published research on the specific biological activities of but-3-enamide. Searches of scientific databases do not reveal significant studies on its effects on signaling pathways or its potential as a therapeutic agent. While the broader class of amides is prevalent in pharmaceuticals, but-3-enamide itself does not appear to be a widely explored scaffold in drug development.[7][8][9][10] Its primary utility at present seems to be as a chemical intermediate in organic synthesis and potentially as a monomer in polymer science, similar to other vinylamides.[3][11][12][13][14]

Conclusion

But-3-enamide is a simple unsaturated amide whose synthesis is readily achievable through established organic chemistry methodologies, primarily from but-3-enoic acid or but-3-

enenitrile. Its physicochemical properties are well-defined, allowing for its proper handling and characterization. However, a significant gap exists in the scientific literature regarding its historical discovery and, more importantly, its biological activity. This lack of data presents an opportunity for future research to explore the potential applications of but-3-enamide in medicinal chemistry and materials science. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers interested in investigating this compound further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. BUT-3-ENOYL CHLORIDE | 1470-91-3 | lookchem [lookchem.com]
- 5. But-3-enoyl Chloride | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. but-3-enoyl chloride | 1470-91-3 [sigmaaldrich.com]
- 7. bocsci.com [bocsci.com]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to But-3-enamide: Synthesis, Properties, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12845355#discovery-and-history-of-but-3-enamide\]](https://www.benchchem.com/product/b12845355#discovery-and-history-of-but-3-enamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com